molecular formula C22H22N2O3S B2550046 (6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-((4-methylthiazol-2-yl)methoxy)phenyl)methanone CAS No. 1251635-01-4

(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-((4-methylthiazol-2-yl)methoxy)phenyl)methanone

Cat. No.: B2550046
CAS No.: 1251635-01-4
M. Wt: 394.49
InChI Key: DAQCHXCQONXQNF-UHFFFAOYSA-N
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Description

(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-((4-methylthiazol-2-yl)methoxy)phenyl)methanone is a useful research compound. Its molecular formula is C22H22N2O3S and its molecular weight is 394.49. The purity is usually 95%.
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Scientific Research Applications

Natural Compound Isolation

A new benzylisoquinoline alkaloid, closely related structurally to the compound of interest, was isolated from the leaves of Beilschmiedia brevipes. This compound, along with another natural compound, was characterized through spectroscopic methods, indicating the diversity and complexity of natural products in this chemical space (Pudjiastuti et al., 2010).

Anticancer Activity

Another structurally related compound demonstrated promising anticancer activity. It inhibited tubulin polymerization, which is a crucial process for cell division. This activity was observed without affecting antimicrobial and antimalarial activities, suggesting specificity towards cancer cells (Minegishi et al., 2015).

Fluorescent Labeling Reagent

A novel fluorophore, derived from an analog of the compound , exhibited strong fluorescence in a wide pH range of aqueous media. It was proposed as a fluorescent labeling reagent for biomedical analysis, showcasing the utility of these compounds in scientific research beyond their biological activities (Hirano et al., 2004).

Synthesis and Catalytic Antibodies Generation

The synthesis of tetrahydroquinolines and hexahydrobenzoindolizines, derived from related compounds, aimed at generating catalytic antibodies to catalyze cationic cyclisation reactions. This innovative approach indicates the potential of these compounds in catalysis and antibody production (González‐Bello et al., 1997).

Inhibition of Tubulin Polymerization

Similar to the anticancer activity mentioned, other methoxy-substituted phenylindoles structurally related to the compound of interest were found to inhibit tubulin polymerization effectively. This mechanism is crucial for the development of potential cytostatic agents (Gastpar et al., 1998).

Mechanism of Action

Properties

IUPAC Name

(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[4-[(4-methyl-1,3-thiazol-2-yl)methoxy]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-15-14-28-21(23-15)13-27-19-6-3-16(4-7-19)22(25)24-10-9-17-11-20(26-2)8-5-18(17)12-24/h3-8,11,14H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQCHXCQONXQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)N3CCC4=C(C3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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